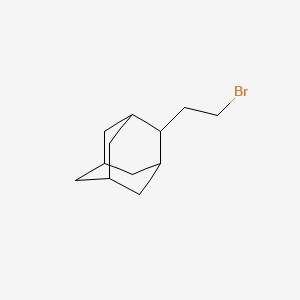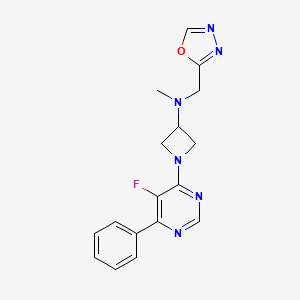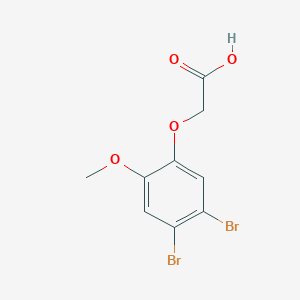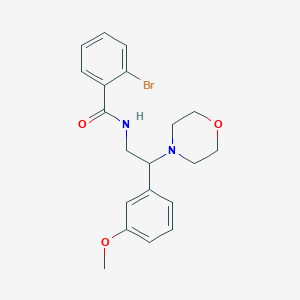
2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide” is a chemical compound with the molecular formula C14H12BrNO2 . It is used in scientific research, including medicinal chemistry and drug development.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 306.155 Da .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel compounds using derivatives similar to 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide. For example, studies have shown the synthesis of biodegradable polyesteramides with pendant functional groups through the ring-opening copolymerization of morpholine-2,5-dione derivatives, highlighting the utility of these compounds in creating materials with specific functional properties (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992). Additionally, the synthesis of gefitinib, an important pharmaceutical compound, has been reported using 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, demonstrating the role of similar structures in drug synthesis processes (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).
Biomedical Applications
Compounds with structures related to this compound have shown potential in biomedical applications, including antimicrobial and antioxidant activities. For instance, a study on N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide demonstrated good antibacterial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Cai Zhi, 2010). Another study isolated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, which exhibited potent antioxidant activities, indicating the role of brominated compounds in producing natural antioxidants (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2011).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-16-6-4-5-15(13-16)19(23-9-11-26-12-10-23)14-22-20(24)17-7-2-3-8-18(17)21/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFKDQERNFVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

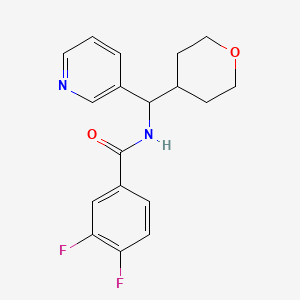
![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)



![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)
![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)
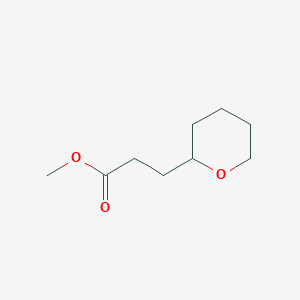
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)
